molecular formula C9H16N2O B124940 (R)-Pyrrolidin-2-YL-pyrrolidin-1-YL-methanone CAS No. 144243-45-8

(R)-Pyrrolidin-2-YL-pyrrolidin-1-YL-methanone

Cat. No. B124940
CAS RN: 144243-45-8
M. Wt: 168.24 g/mol
InChI Key: HDLWINONZUFKQV-MRVPVSSYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Hydrochlorothiazide is a diuretic medication commonly used to treat hypertension and edema caused by fluid retention. It is also used to manage conditions such as diabetes insipidus and renal tubular acidosis. The compound is known for its ability to inhibit the reabsorption of sodium and chloride ions in the kidneys, leading to increased urine production and reduced blood volume .

Chemical Reactions Analysis

Types of Reactions

Hydrochlorothiazide undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its pharmacological activity and stability.

Common Reagents and Conditions

    Oxidation: Hydrochlorothiazide can be oxidized using reagents such as hydrogen peroxide or potassium permanganate under acidic conditions.

    Reduction: Reduction reactions involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Substitution reactions can occur with nucleophiles such as amines or thiols under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include various derivatives of hydrochlorothiazide, which may have different pharmacological properties and applications.

Scientific Research Applications

Hydrochlorothiazide is widely used in scientific research due to its diuretic and antihypertensive properties. It is used in studies related to cardiovascular diseases, renal function, and fluid balance. Additionally, it is employed in pharmaceutical research to develop new formulations and improve drug delivery systems .

Mechanism of Action

Hydrochlorothiazide exerts its effects by inhibiting the sodium-chloride symporter in the distal convoluted tubules of the kidneys. This inhibition reduces the reabsorption of sodium and chloride ions, leading to increased excretion of these ions along with water. The reduction in blood volume and peripheral vascular resistance contributes to its antihypertensive effects .

Comparison with Similar Compounds

Similar Compounds

  • Chlorthalidone
  • Indapamide
  • Metolazone

Comparison

Hydrochlorothiazide is unique among thiazide diuretics due to its specific molecular structure and pharmacokinetic properties. Compared to chlorthalidone, hydrochlorothiazide has a shorter half-life and may require more frequent dosing . Indapamide and metolazone, on the other hand, have different mechanisms of action and are used in specific clinical scenarios where hydrochlorothiazide may not be suitable .

Hydrochlorothiazide remains a widely prescribed medication due to its effectiveness, affordability, and well-established safety profile.

properties

CAS RN

144243-45-8

Molecular Formula

C9H16N2O

Molecular Weight

168.24 g/mol

IUPAC Name

pyrrolidin-1-yl-[(2R)-pyrrolidin-2-yl]methanone

InChI

InChI=1S/C9H16N2O/c12-9(8-4-3-5-10-8)11-6-1-2-7-11/h8,10H,1-7H2/t8-/m1/s1

InChI Key

HDLWINONZUFKQV-MRVPVSSYSA-N

Isomeric SMILES

C1CCN(C1)C(=O)[C@H]2CCCN2

SMILES

C1CCN(C1)C(=O)C2CCCN2

Canonical SMILES

C1CCN(C1)C(=O)C2CCCN2

Origin of Product

United States

Synthesis routes and methods

Procedure details

In ethanol (300 ml) is suspended 5% palladium-carbon (3 g), and thereto is added 2-(1-pyrrolidinyl)carbonyl-1-benzylpyrrolidine (30 g), and the mixture is subjected to catalytic hydrogenation at room temperature under atmospheric pressure. The mixture is filtered, and the filtrate is concentrated under reduced pressure to remove the solvent to give 2-(1-pyrrolidinyl)carbonylpyrrolidine (about 18 g) as an oily product.
Name
2-(1-pyrrolidinyl)carbonyl-1-benzylpyrrolidine
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step Two
Name
palladium-carbon
Quantity
3 g
Type
catalyst
Reaction Step Three

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